
N-(pyridin-3-ylmethyl)furan-3-carboxamide
Vue d'ensemble
Description
N-(pyridin-3-ylmethyl)furan-3-carboxamide, also known as 3-(pyridin-3-ylmethyl)-2-furan-3-yl-2,3-dihydroquinazolin-4(1H)-one, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Applications De Recherche Scientifique
Selective α7 Nicotinic Acetylcholine Receptor Agonist : A derivative, TC-5619, is identified as a promising drug candidate for the treatment of cognitive impairment associated with neurological disorders. This compound has marked selectivity for the central nervous system and has shown positive effects in animal models of schizophrenia, as well as encouraging results in a phase II clinical trial (Mazurov et al., 2012).
Furan Ring Transformations : Studies investigated acid-catalyzed transformations of similar compounds resulting in the formation of new fused heterocyclic systems, which contribute to the development of novel synthetic methodologies in organic chemistry (Stroganova et al., 2016).
Amplifiers of Phleomycin against Bacteria : Certain derivatives demonstrated activity as amplifiers of phleomycin against Escherichia coli, contributing to antibiotic research and potential therapeutic applications (Brown & Cowden, 1982).
Synthesis of Heterocyclic Compounds : Studies on N-alkylated products based on similar compounds have expanded the repertoire of synthetic routes available for producing 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, which are crucial scaffolds in medicinal chemistry (El-Essawy & Rady, 2011).
Agonist of the α7 Nicotinic Acetylcholine Receptor : Another derivative, PHA-543,613, was identified as a potential treatment for cognitive deficits in schizophrenia, with rapid brain penetration and high oral bioavailability, demonstrating efficacy in models assessing cognitive performance (Wishka et al., 2006).
DNA Interaction Studies : Zinc(II) complexes of newly designed carboxamide derivatives, including ones related to N-(pyridin-3-ylmethyl)furan-3-carboxamide, have been studied for their DNA-binding properties, suggesting potential applications in gene therapy or as tools in molecular biology (Mondal et al., 2015).
Lysine Demethylase Inhibition : Certain derivatives have been found to be inhibitors of the KDM4 and KDM5 families of histone lysine demethylases, suggesting potential applications in cancer treatment and epigenetic therapy (Westaway et al., 2016).
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(10-3-5-15-8-10)13-7-9-2-1-4-12-6-9/h1-6,8H,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFZBMJOTYYPML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




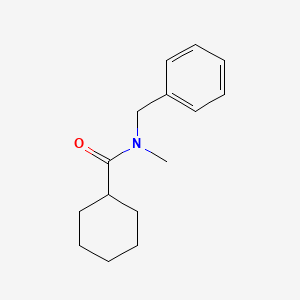
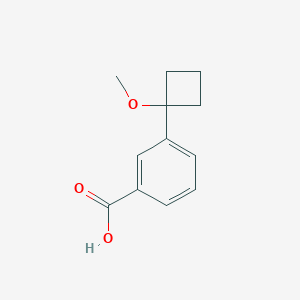


![4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580544.png)
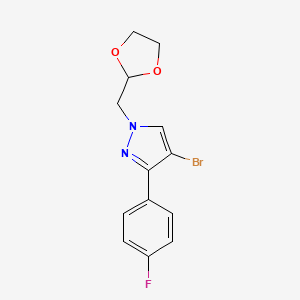
![2-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7580557.png)
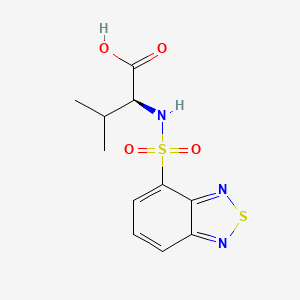

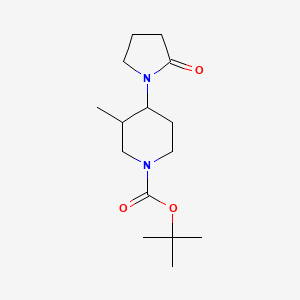
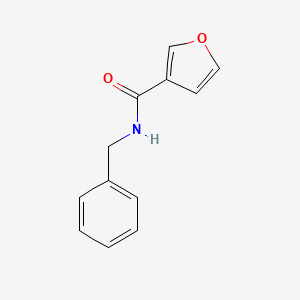

![1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B7580600.png)